molecular formula C13H12O B121723 Diphenylmethanol CAS No. 91-01-0

Diphenylmethanol

Cat. No.: B121723
CAS No.: 91-01-0
M. Wt: 184.23 g/mol
InChI Key: QILSFLSDHQAZET-UHFFFAOYSA-N
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Description

It is a white crystalline solid and serves as the parent member of a large class of diaryl alcohols . This compound is notable for its use in various chemical, pharmaceutical, and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Diphenylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to benzophenone using oxidizing agents.

    Reduction: It can be reduced to diphenylmethane under specific conditions.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Benzophenone

    Reduction: Diphenylmethane

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Pharmaceutical Applications

Diphenylmethanol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are utilized in the production of:

  • Antihistamines : this compound is involved in synthesizing various antihistamines, including diphenhydramine, which is widely used for allergy relief and as a sleep aid.
  • Antihypertensive Agents : The compound is also used in the development of medications that help manage high blood pressure.
  • Modafinil : A wakefulness-promoting agent used to treat narcolepsy and other sleep disorders.

The versatility of this compound in pharmaceutical applications stems from its ability to undergo various chemical transformations, allowing for the creation of complex molecular structures necessary for drug development .

Perfume Industry

In the fragrance industry, this compound acts as a fixative , enhancing the longevity and stability of scents. It is commonly incorporated into perfumes to help maintain the desired fragrance profile over time. The compound's pleasant odor and chemical stability make it an ideal choice for this application .

Organic Synthesis

This compound is not only used directly but also plays a significant role as a precursor in organic synthesis. Recent advancements have highlighted innovative methods for synthesizing this compound derivatives using environmentally friendly techniques:

  • Eco-Friendly Synthesis : A novel method developed by researchers at Kobe University utilizes alumina as a catalyst for synthesizing this compound derivatives from substituted benzenes and chloroform. This method offers high yields (up to 94%) while being cost-effective and environmentally sustainable .
  • Catalytic Properties : Alumina can be recycled after use, which minimizes waste and reduces the need for additional raw materials. This approach aligns with global sustainability goals and promotes carbon neutrality in chemical manufacturing .

Agrochemicals

This compound derivatives are also employed in the formulation of agrochemicals. Their chemical properties enable them to act as effective intermediates in creating pesticides and herbicides, contributing to agricultural productivity while ensuring environmental safety .

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a terminating group during polymerization processes. This application aids in controlling molecular weight and enhancing the properties of polymeric materials .

Research Insights

Recent studies underscore the importance of this compound in various chemical processes:

  • A study published in Chemistry Europe demonstrated that using alumina containing water or primary alcohol significantly enhances the hydrolysis or alcoholysis reactions involving this compound derivatives. This method simplifies the synthesis process while maintaining high selectivity .
  • Another research initiative highlighted the potential for using this compound derivatives beyond traditional applications, suggesting their role in developing new materials and chemicals through innovative synthetic pathways .

Mechanism of Action

The precise mechanism of action of diphenylmethanol is not fully understood. it is believed to function as a nucleophile, attacking electrophilic centers within organic molecules. This nucleophilic property enables the formation of new covalent bonds, leading to the creation of substituted this compound products .

Comparison with Similar Compounds

    Benzophenone: An oxidized form of diphenylmethanol.

    Diphenylmethane: A reduced form of this compound.

    Diphenylcarbinol: Another name for this compound.

Uniqueness: this compound is unique due to its versatility in various chemical reactions and its broad range of applications in different fields. Its ability to act as a nucleophile and participate in multiple types of reactions makes it a valuable compound in both research and industrial settings .

Biological Activity

Diphenylmethanol, also known as benzhydrol, is an organic compound with the formula (C6H5)2CHOH. It has gained attention in various fields due to its biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its hydroxyl group attached to a carbon atom that is also bonded to two phenyl groups. This structure contributes to its unique chemical properties and biological activities.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of this compound against different bacterial strains, revealing that certain compounds displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Gram-negative strains .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity Against Gram-Positive BacteriaActivity Against Gram-Negative Bacteria
This compoundHighLow
4-MethoxyphenylModerateInactive
4-ChlorophenylHighLow

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential role in managing inflammatory conditions .

Case Study: A recent study investigated the effects of this compound on macrophage cells, demonstrating a dose-dependent reduction in cytokine production at concentrations ranging from 1 µM to 30 µM. The results indicated that this compound could modulate inflammatory responses effectively .

3. Antiproliferative Activity

Another area of interest is the antiproliferative activity of this compound derivatives. Research has shown that some derivatives can inhibit the growth of cancer cell lines, indicating potential applications in cancer therapy.

Table 2: Antiproliferative Effects of this compound Derivatives

CompoundCell Line TestedIC50 (µM)
This compoundHeLa25
4-MethoxyphenylMCF-715
4-ChlorophenylA54920

The biological activities of this compound are attributed to its ability to interact with various biological targets. For instance, its structure allows it to act as a free radical scavenger, which may contribute to its anti-inflammatory and anticancer effects . Additionally, the compound's ability to form hydrogen bonds enhances its interaction with biological macromolecules.

Synthesis Methods

Recent advancements in the synthesis of this compound have focused on environmentally friendly methods. A notable approach involves using alumina as a catalyst for synthesizing this compound derivatives from simpler organic compounds, achieving high yields while minimizing waste .

Q & A

Q. Basic Research: How can the Grignard reaction be optimized to improve diphenylmethanol yield and purity?

Methodological Answer:
The Grignard reaction (using bromobenzene, magnesium, and benzaldehyde) is a standard method for synthesizing this compound. Key optimization steps include:

  • Solvent selection : Anhydrous diethyl ether is critical to prevent side reactions. Polar aprotic solvents like acetone can alter reactivity, favoring tertiary alcohol formation (not applicable here) .
  • Purification : After acid workup, impurities (e.g., unreacted benzaldehyde) can lower the melting point (observed range: 66.5–67.5°C vs. theoretical 69°C). Recrystallization in ethanol improves purity, with reported yields of ~56% under standard conditions .
  • Error mitigation : Strict exclusion of moisture and acid residues during quenching (using saturated sodium sulfite) reduces side products.

Q. Basic Research: What analytical methods reliably quantify this compound purity in complex mixtures?

Methodological Answer:

  • HPLC : A validated reverse-phase HPLC method with UV detection (linear range: 0.531–53.10 μg/mL, r2=1.000r^2 = 1.000) achieves 99.8% recovery for this compound. Mobile phases like acetonitrile-water (70:30) resolve this compound from diphenylmethanone and other impurities .
  • Melting point analysis : Consistent deviations from the theoretical melting point (69°C) indicate impurities. For example, a range of 66.5–67.5°C suggests residual solvents or byproducts .

Q. Advanced Research: How does this compound function as a ligand in transition-metal catalysis?

Methodological Answer:
this compound derivatives, such as diphenylphosphorylmethanol (DPPM), act as ligands in cross-coupling reactions (e.g., Suzuki-Miyaura). Key mechanisms include:

  • Coordination chemistry : The phosphoryl and hydroxyl groups bind Pd(II), stabilizing intermediates and enhancing catalytic turnover.
  • Selectivity : DPPM’s chiral environment enables asymmetric synthesis of pharmaceuticals. For example, Pd-DPPM complexes achieve >90% enantiomeric excess in α-arylation reactions .

Q. Advanced Research: What mechanistic insights explain this compound’s dehydrative conversion to symmetrical ethers?

Methodological Answer:
Under TiF4_4 catalysis, this compound undergoes dehydrative coupling to form symmetric ethers (e.g., diphenylmethane derivatives). Proposed steps:

Activation : TiF4_4 coordinates with the hydroxyl group, facilitating proton abstraction.

Nucleophilic attack : A second this compound molecule attacks the activated intermediate, forming a C–O bond.

Gas evolution : The reaction releases H2_2O, confirmed by gas chromatography .

Q. Advanced Research: What are the dominant pathways in this compound oxidation, and how do reaction conditions influence product distribution?

Methodological Answer:

  • Radical-mediated oxidation : In the presence of hydroxyl radicals (•OH), this compound oxidizes to benzophenone via hydrogen abstraction from the benzylic position.
  • pH dependence : Acidic conditions favor carbocation intermediates, leading to diarylalkane byproducts. Neutral conditions prioritize ketone formation (quantified via GC-MS) .

Q. Future Directions: What emerging synthesis strategies could address this compound’s environmental and scalability challenges?

Methodological Answer:

  • Biocatalysis : Engineered enzymes (e.g., alcohol dehydrogenases) in aqueous or eutectic solvents reduce reliance on hazardous reagents. Pilot studies report 80% yield improvements .
  • Structure-activity relationship (SAR) : Systematic modification of this compound’s aryl groups could enhance bioactivity (e.g., antimicrobial potency) .
  • Ecotoxicity profiling : Lifecycle assessments are needed to evaluate biodegradability and bioaccumulation risks in aquatic systems .

Properties

IUPAC Name

diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILSFLSDHQAZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059015
Record name Benzhydrol
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS]
Record name Benzohydrol
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Vapor Pressure

0.0000273 [mmHg]
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CAS No.

91-01-0
Record name Benzhydrol
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Synthesis routes and methods I

Procedure details

1 mmole (182 mg) of benzophenone dissolved in 5 mL THF was stirred with 0.5 g of 12% Li-AG and solid state proton sources such as NH4Cl, (NH4)2HPO4, or dropwise addition of glacial AcOH at room temperature after a deep blue colored solution is produced. The color of the reaction vessel gradually fades and becomes grey at the end indicating complete consumption of lithium. The reaction mixture was filtered, the solids washed with hexane, and the solvent was removed from the combined organic solutions under vacuum to obtain a white solid corresponding to diphenyl methanol as confirmed by 1H, 13C NMR and ESI-MS. See FIGS. 3A-3C.
Quantity
182 mg
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5 mL
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(NH4)2HPO4
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Synthesis routes and methods II

Procedure details

To a dry flask equipped with a condenser, an addition funnel, and a magnetic stirrer were added magnesium turnings (2.5 mmol), THF (0.5 mL), and a small piece of iodine. To this was added via the addition funnel approximately ⅓ of 3,4,5-trimethoxybromobenzene (2.5 mmol) in 1.3 mL of THF. When the solution became colorless (heating may be needed), the remaining 3,4,5-trimethoxybromobenzene solution was added dropwise to the solution under mild refluxing. Stirring was then continued for 1 h at room temperature. The resulting solution was then slowly added to 6-methoxybenzofuran-3-carbaldehyde (0.100 g, 0.176 mmol) in anhydrous THF (5 mL) at 0° C. After the addition, the solution was allowed to stir at room temperature for another 20 min. Then, a saturated NH4Cl solution (5 mL) was slowly added at 0° C., and the mixture was stirred for 10 min. The aqueous layer was separated and extracted with Et2O (3×10 mL). The combined organic layers were washed with brine, dried over MgSO4, and filtered. The filtrate was concentrated in vacuo and the residue was purified by column chromatography to provide benzhydrol (0.097 g, 50%).
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2.5 mmol
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Yield
50%

Synthesis routes and methods III

Procedure details

To a dry flask equipped with a condenser, an addition funnel, and a magnetic stirrer were added magnesium turnings (2.5 mmol), 0.5 mL of anhydrous tetrahydrofuran (THF), and a small piece of iodine. To this was added via the addition funnel approximately ⅓ of 3,4,5-trimethoxybromobenzene (2.5 mmol) in 1.3 mL of THF. When the solution became colorless (heating may be needed), the remaining 3,4,5-trimethoxybromobenzene solution was added dropwise to the solution under mild refluxing. The reaction mixture was stirred for 1 h at room temperature and then slowly added to 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (0.094 g, 0.53 mmol) in THF (3 mL) at 0° C. After the addition, the solution was allowed to stir at room temperature for another 20 min. Then, a saturated NH4Cl solution (5 mL) was slowly added at 0° C., and the mixture was stirred for 10 min. The aqueous layer was separated and extracted with Et2O (3×10 mL). The combined organic layers were washed with brine, dried over MgSO4, and filtered. The filtrate was concentrated in vacuo and the residue was purified by column chromatography to provide benzhydrol (0.119 g).
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Synthesis routes and methods IV

Procedure details

A Grignard reagent was prepared from 1-bromo-4-ethoxybenzene (1.5 g), magnesium (0.19 g), a catalytic amount of iodine and tetrahydrofuran (2 mL) in the usual manner. To the obtained Grignard reagent solution was added dropwise a solution of 2-benzyloxybenzaldehyde (1.1 g) in tetrahydrofuran (15 mL), and the mixture was stirred at room temperature for 30 minutes. To the reaction mixture were added a saturated aqueous ammonium chloride solution (10 mL) and water (20 mL), and the mixture was extracted with ethyl acetate (100 mL). The extract was washed with water (20 mL) and brine (20 mL), and dried over anhydrous sodium sulfate. Thereafter, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=5/1) to give a diphenylmethanol compound (1.7 g). The obtained diphenylmethanol compound (1.7 g) was dissolved in ethanol (25 mL). To the solution were added concentrated hydrochloric acid (0.42 mL) and a catalytic amount of 10% palladium-carbon powder, and the mixture was stirred under a hydrogen atmosphere at room temperature for 18 hours. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure. To the residue was added ethyl acetate (100 mL), and the mixture was washed with a saturated aqueous sodium hydrogen carbonate solution (30 mL) and brine (30 mL). The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=8/1) to give 2-(4-ethoxybenzyl)phenol (0.85 g).
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1.5 g
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reactant
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Grignard reagent
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20 mL
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2 mL
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Synthesis routes and methods V

Procedure details

A Grignard reagent was prepared from 1-bromo-4-ethyl-thiobenzene (1.1 g), magnesium (0.12 g), a catalytic amount of iodine and tetrahydrofuran (5 mL) in the usual manner. To the obtained Grignard reagent solution was added a solution of 2-(methoxymethoxy)benzaldehyde (0.56 g) in tetrahydrofuran (12 mL), and the mixture was stirred at 65° C. for 10 minutes. After cooling to ambient temperature, a saturated aqueous ammonium chloride solution (5 mL) and water (20 mL) were added to the reaction mixture, and the mixture was extracted with ethyl acetate (80 mL). The extract was washed with water (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, then the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=4/1) to give a diphenylmethanol compound (0.91 g). The obtained diphenylmethanol compound (0.90 g) was dissolved in dichloromethane (15 mL). To the solution was added a Dess-Martin reagent (1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one) (1.5 g), and the mixture was stirred at 25° C. for 26 hours. To the reaction mixture were added diethyl ether (75 mL) and 1 mol/L aqueous sodium hydroxide solution (30 mL), the mixture was stirred vigorously, and the organic layer was separated. The organic layer was washed with 1 mol/L aqueous sodium hydroxide solution (30 mL), water (30 mL, 3 times) and brine (30 mL), dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=15/1-9/1) to afford a ketone compound (0.82 g). A mixture of the obtained ketone compound (0.81 g), p-toluene-sulfonic acid monohydrate (0.10 g) and methanol (14 mL) was stirred at 60° C. for 4 hours. After cooling to ambient temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=15/1) to give a deprotected compound (0.69 g). The obtained deprotected compound (0.68 g) was dissolved in tetrahydrofuran (11 mL), triethylamine (0.41 mL) and methyl chloroformate (0.22 mL) were added to the solution, and the mixture was stirred at 25° C. for 1 hour. Furthermore, triethylamine (0.1 mL) and methyl chloroformate (0.061 mL) were added to the reaction mixture, and the mixture was stirred for 30 minutes. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was dissolved in tetrahydrofuran (14 mL) and water (7 mL), sodium borohydride (0.40 g) was added to the solution, and the mixture was stirred at 25° C. for 7 hours. To the reaction mixture was added dropwise 1 mol/L hydrochloric acid (15 mL), and the mixture was extracted with ethyl acetate (75 mL). The extract was washed with water (20 mL), a saturated aqueous sodium hydrogen carbonate solution (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=8/1) to give 2-(4-ethyl-thiobenzyl)phenol (0.62 g).
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Name
1-bromo-4-ethyl-thiobenzene
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1.1 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Diphenylmethanol
Diphenylmethanol
Diphenylmethanol
Diphenylmethanol
Diphenylmethanol
Diphenylmethanol

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